Dgk-IN-1

DGK inhibitor Enzymatic IC50 Lipid kinase

Dgk-IN-1 is a dual DGKα/DGKζ inhibitor (IC50 0.65/0.25 μM) with a unique selectivity window vs. first-gen agents. Its potent T cell activation (EC50 4.3 nM in CD8+ T cells, 0.39 μM in whole blood) makes it ideal for ex vivo and translational immuno-oncology studies requiring balanced DAG/PA modulation. For R&D only.

Molecular Formula C29H27Cl2N5O
Molecular Weight 532.5 g/mol
Cat. No. B10830044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDgk-IN-1
Molecular FormulaC29H27Cl2N5O
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C
InChIInChI=1S/C29H27Cl2N5O/c1-18-17-36(29(20-4-8-22(30)9-5-20)21-6-10-23(31)11-7-21)19(2)16-35(18)26-14-27(37)34(3)25-13-12-24(15-32)33-28(25)26/h4-14,18-19,29H,16-17H2,1-3H3/t18-,19+/m0/s1
InChIKeyREURPYMYAHZMMX-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dgk-IN-1 (DGK-IN-1) 2407892-34-4: Dual DGKα/ζ Inhibitor for T Cell Activation and Tumor Immunity Research


Dgk-IN-1 (also referred to as DGK-IN-1) is a small-molecule naphthyridinone derivative disclosed in patent WO2020006018A1, Example 25, that functions as a dual inhibitor of diacylglycerol kinase alpha (DGKα) and zeta (DGKζ) [1]. As a T cell activator, it enhances T cell receptor (TCR) signaling by blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), thereby increasing DAG levels and promoting downstream immune responses [2].

DGK-IN-1 Comparator Analysis: Why Isoform Selectivity and Dual Inhibition Profiles Cannot Be Interchanged


DGK inhibitors are not interchangeable due to significant differences in isoform selectivity, potency, and functional effects on T cells. While some inhibitors like R 59-022 broadly inhibit multiple DGK isoforms with micromolar potency [1], others like BMS-502 exhibit sub-nanomolar dual inhibition of DGKα and DGKζ with distinct selectivity windows [2]. Dgk-IN-1 occupies a unique position with its specific dual DGKα/DGKζ inhibition profile (IC50 0.65/0.25 μM) and robust T cell activation activity (EC50 4.3 nM in CD8+ T cells) [3], making direct substitution with other DGK inhibitors invalid without quantitative experimental justification.

DGK-IN-1 (2407892-34-4) Quantitative Evidence: Potency, Selectivity, and Functional Activity Versus Comparators


Dual DGKα/DGKζ Enzymatic Inhibition: Dgk-IN-1 vs. BMS-496 and R 59-022

Dgk-IN-1 demonstrates dual inhibition of DGKα and DGKζ with IC50 values of 0.65 μM and 0.25 μM, respectively, as measured in a biochemical assay [1]. In comparison, the older DGK inhibitor R 59-022 exhibits an IC50 of 2.8 μM for DGK with no isoform-specific data available [2], while BMS-496, a more recent dual DGKα/ζ inhibitor, displays IC50 values of 0.09 μM (DGKα) and 0.006 μM (DGKζ) . This positions Dgk-IN-1 as a moderate-potency dual inhibitor with a distinct selectivity profile that differs from both broad-spectrum and ultra-potent alternatives.

DGK inhibitor Enzymatic IC50 Lipid kinase

T Cell Activation Potency: Dgk-IN-1 vs. BMS-502 in IFNγ Induction

Dgk-IN-1 activates human CD8+ T cells to express IFNγ with an EC50 of 4.3 nM and activates whole blood with an EC50 of 0.39 μM [1]. For comparison, the dual DGKα/ζ inhibitor BMS-502 increases IFNγ levels in isolated human whole blood with an EC50 of 0.28 μM [2]. Dgk-IN-1 demonstrates a more pronounced differential between isolated CD8+ T cell (4.3 nM) and whole blood (390 nM) activation, suggesting context-dependent activity that may be leveraged in specific experimental designs.

T cell activation Immuno-oncology IFNγ

Functional Inhibition in Cytotoxic T Cells: Dgk-IN-1 vs. Class Baseline

Dgk-IN-1 inhibits IFNγ expression in mouse cytotoxic T lymphocytes (CTLs) with an IC50 of 41 nM [1]. No direct comparator data is available in the public domain for this specific assay; however, this value can be compared to the class baseline where effective DGK inhibition typically requires sub-micromolar concentrations to modulate T cell function [2].

Cytotoxic T lymphocyte CTL Immunosuppression

Purity and Chemical Identity: Dgk-IN-1 vs. Industry Standard

Dgk-IN-1 is supplied with a purity of 98.67% as determined by HPLC analysis . The compound is fully characterized with IUPAC name 8-((2S,5R)-4-(bis(4-chlorophenyl)methyl)-2,5-dimethylpiperazin-1-yl)-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile, molecular weight 532.46, and formula C29H27Cl2N5O . This purity level meets the industry standard for research-grade small molecule inhibitors, typically ≥98%, ensuring reproducibility in biological assays.

Chemical purity Quality control HPLC

DGK-IN-1 Application Scenarios: Where Dgk-IN-1 Provides Clear Scientific Value Over Generic Alternatives


Mechanistic Studies of Dual DGKα/ζ Inhibition in T Cell Signaling

Dgk-IN-1 is optimally deployed in experiments requiring simultaneous inhibition of both DGKα and DGKζ to dissect their combined role in T cell receptor (TCR) signaling. Its dual IC50 values (0.65 μM and 0.25 μM) allow researchers to block both isoforms at concentrations that are neither saturating nor sub-threshold, making it suitable for dose-response studies where the balance of DAG/PA modulation is critical [1].

Ex Vivo T Cell Activation Assays with CD8+ T Cells

Given its potent EC50 of 4.3 nM for IFNγ induction in isolated human CD8+ T cells [1], Dgk-IN-1 is an ideal tool for ex vivo T cell activation studies. Researchers can use low nanomolar concentrations to robustly activate CD8+ T cells while minimizing cytotoxicity or off-target effects, enabling clean phenotypic analysis of enhanced T cell effector functions.

Whole Blood Assays for Translational Immunology

With a whole blood IFNγ EC50 of 0.39 μM [1], Dgk-IN-1 can be used in more complex ex vivo systems that preserve physiological cellular and protein composition. This makes it valuable for translational studies aiming to bridge in vitro potency with potential in vivo activity, particularly when comparing the efficacy of different DGK inhibitors in primary human immune cells.

Comparative Selectivity Profiling of DGK Inhibitors

Dgk-IN-1 serves as a key reference compound for comparative studies between first-generation (e.g., R 59-022) and next-generation (e.g., BMS-496, BMS-502) DGK inhibitors. Its intermediate potency and specific dual-inhibition profile provide a benchmark for assessing how changes in compound structure affect isoform selectivity, T cell activation potency, and overall immune modulation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dgk-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.